![molecular formula C15H21NO4 B12617315 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester CAS No. 921600-18-2](/img/structure/B12617315.png)
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a phenylethylamino group attached to the central carbon of the propanedioic acid backbone, with diethyl ester groups at both ends. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester typically involves the reaction of diethyl malonate with (1S)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or base catalysts like sodium ethoxide are used.
Major Products Formed
Substitution Reactions: Substituted esters or amides.
Hydrolysis: Carboxylic acids and alcohols.
Condensation Reactions: Larger molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, 2-propenyl-, diethyl ester
- Diethyl malonate
- Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester
Uniqueness
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other malonic acid derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
921600-18-2 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
diethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16-11(3)12-9-7-6-8-10-12/h6-11,13,16H,4-5H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
ZLOUCDGERAQFGP-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C(C(=O)OCC)N[C@@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)NC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)
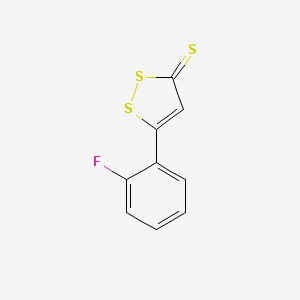
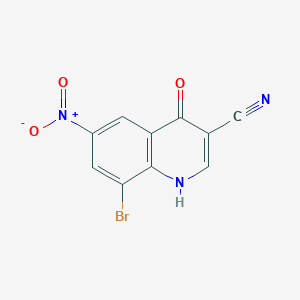

![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
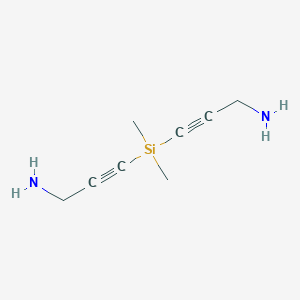
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)

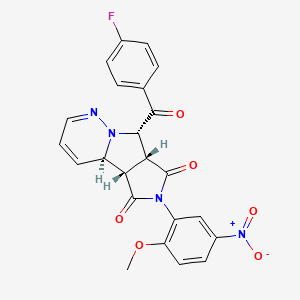
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
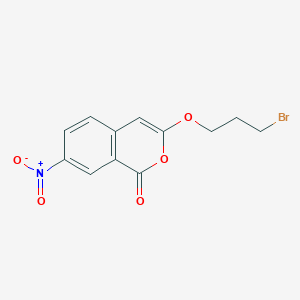
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
